[1-(Aminomethyl)-4,4-difluorocyclohexyl]methanol

Lipophilicity Drug Design Physicochemical Properties

[1-(Aminomethyl)-4,4-difluorocyclohexyl]methanol is a gem‑difluorinated cyclohexyl building block bearing both a primary aminomethyl (–CH₂NH₂) and a primary hydroxymethyl (–CH₂OH) group on the same ring carbon. With molecular formula C₈H₁₅F₂NO and molecular weight 179.21 g/mol, it differs from the more common 1‑(aminomethyl)-4,4‑difluorocyclohexanol (CAS 1227808‑42‑5; C₇H₁₃F₂NO, 165.18 g/mol) by one additional methylene unit in the oxygen‑containing substituent.

Molecular Formula C8H15F2NO
Molecular Weight 179.21 g/mol
CAS No. 1889878-28-7
Cat. No. B13468652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1-(Aminomethyl)-4,4-difluorocyclohexyl]methanol
CAS1889878-28-7
Molecular FormulaC8H15F2NO
Molecular Weight179.21 g/mol
Structural Identifiers
SMILESC1CC(CCC1(CN)CO)(F)F
InChIInChI=1S/C8H15F2NO/c9-8(10)3-1-7(5-11,6-12)2-4-8/h12H,1-6,11H2
InChIKeyXDRYLDOVNRZEFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[1-(Aminomethyl)-4,4-difluorocyclohexyl]methanol (CAS 1889878-28-7): A Dual-Functional gem-Difluorocyclohexyl Building Block for Selective Derivatization


[1-(Aminomethyl)-4,4-difluorocyclohexyl]methanol is a gem‑difluorinated cyclohexyl building block bearing both a primary aminomethyl (–CH₂NH₂) and a primary hydroxymethyl (–CH₂OH) group on the same ring carbon [1]. With molecular formula C₈H₁₅F₂NO and molecular weight 179.21 g/mol, it differs from the more common 1‑(aminomethyl)-4,4‑difluorocyclohexanol (CAS 1227808‑42‑5; C₇H₁₃F₂NO, 165.18 g/mol) by one additional methylene unit in the oxygen‑containing substituent [1]. This structural difference confers distinct physicochemical properties that preclude simple in‑class substitution and open unique synthetic opportunities.

Why [1-(Aminomethyl)-4,4-difluorocyclohexyl]methanol Cannot Be Replaced by 1-(Aminomethyl)-4,4-difluorocyclohexanol or Other In‑Class Analogs


Generic substitution of [1-(aminomethyl)-4,4-difluorocyclohexyl]methanol with its closest structural analogs (e.g., 1‑(aminomethyl)-4,4‑difluorocyclohexanol, (1‑amino‑4,4‑difluorocyclohexyl)methanol, or (4,4‑difluorocyclohexyl)methanamine) is not feasible because the target compound possesses a unique combination of a primary amine and a primary alcohol on the same carbon, which cannot be replicated by any single analog [1]. Quantitatively, this translates into a 0.89 log unit lower computed lipophilicity (CLogP 0.54 vs 1.59) [1] and a different hydrogen‑bond donor/acceptor profile, which directly affects solubility, reactivity, and biological performance. Simply mixing two analogs cannot reproduce the intramolecular interactions and the orthogonal derivatization potential of the target compound. The following quantitative evidence section details these differences.

Quantitative Differentiation of [1-(Aminomethyl)-4,4-difluorocyclohexyl]methanol from Its Closest Analogs


Computed Lipophilicity: CLogP 0.54 vs 1.59 for the Hydroxyl Analog – Higher Hydrophilicity

The target compound exhibits a computed octanol‑water partition coefficient (CLogP) of 0.54, based on vendor‑reported data [1]. In contrast, the direct structural analog 1‑(aminomethyl)-4,4‑difluorocyclohexanol (CAS 1227808‑42‑5) has a calculated LogP of 1.59 (ACD/Labs, reported by Chemsrc) . This difference of approximately 1.05 log units indicates that the target is substantially more hydrophilic, which can translate into higher aqueous solubility and altered membrane permeability.

Lipophilicity Drug Design Physicochemical Properties

Molecular Formula and Weight: C8H15F2NO (179.21 g/mol) vs C7H13F2NO (165.18 g/mol) for In‑Class Analogs

The target compound has the molecular formula C₈H₁₅F₂NO and a molecular weight of 179.21 g/mol [1], whereas the two most closely related analogs—1‑(aminomethyl)-4,4‑difluorocyclohexanol and (1‑amino‑4,4‑difluorocyclohexyl)methanol —both share the formula C₇H₁₃F₂NO (165.18 g/mol). The additional CH₂ group (14.03 Da mass increment) is located in the hydroxymethyl side chain, resulting in a unique connectivity that is not achievable with any single comparator.

Molecular Weight Chemical Formula Building Block

Functional Group Orthogonality: Primary Amine + Primary Alcohol vs. Single Functional Group in Analogs

The target compound presents both a primary amine (pKₐ ~10.5 conjugate acid, estimated) and a primary alcohol on the same carbon, enabling sequential, chemoselective derivatization without protecting‑group manipulation on the ring [1]. In contrast, (4,4‑difluorocyclohexyl)methanamine (CAS 810659‑05‑3) lacks the alcohol entirely , and (4,4‑difluorocyclohexyl)methanol (CAS 178312‑48‑6) lacks the amine . No single analog offers this orthogonal pair on the gem‑difluorocyclohexyl scaffold.

Orthogonal Derivatization Chemoselectivity Synthetic Intermediate

Storage Requirement: +4°C for Target Compound vs Room Temperature for Several Analogs

The vendor‑specified storage condition for [1‑(aminomethyl)-4,4‑difluorocyclohexyl]methanol is +4°C (refrigerated) [1], whereas related compounds such as (4,4‑difluorocyclohexyl)methanol are typically stored at +2–8°C or even room temperature . This indicates that the target compound may have lower thermal or chemical stability, necessitating cold‑chain logistics and controlled inventory management.

Stability Storage Procurement

Procurement‑Relevant Application Scenarios for [1-(Aminomethyl)-4,4-difluorocyclohexyl]methanol Driven by Quantitative Evidence


Hydrophilic Fragment Lead Optimization in Early‑Stage Drug Discovery

The CLogP of 0.54 positions [1‑(aminomethyl)-4,4‑difluorocyclohexyl]methanol as a hydrophilic building block ideal for improving aqueous solubility of lead compounds that have drifted into excessively lipophilic chemical space [1]. Medicinal chemists can exploit this property to lower logD without introducing additional heterocycles.

Orthogonal Diversity‑Oriented Synthesis of Focused Libraries

The simultaneous presence of a primary amine and a primary alcohol on the gem‑difluorocyclohexyl scaffold allows sequential or parallel derivatization—amide coupling followed by sulfonylation, or esterification followed by reductive amination—without cross‑reactivity [2]. This reduces synthetic steps compared to using separate monofunctional building blocks.

Synthesis of Spirocyclic and Fused‑Ring Systems via Double Annulation

The 1,3‑relationship between the amine and alcohol nucleophiles enables double cyclization strategies to construct spiro‑ or fused‑heterocycles that are difficult to access from mono‑functional 4,4‑difluorocyclohexyl precursors . The gem‑difluoro group further constrains ring conformation, which can enhance target binding entropy.

Analytical Reference for LC‑MS Method Development and Regulatory Starting Material Specification

The defined physicochemical signature (MW 179.21, CLogP 0.54, unique SMILES NCC1(CO)CCC(F)(F)CC1) makes the target suitable as an internal standard or reference marker when developing LC‑MS methods for reaction monitoring or impurity profiling in GMP intermediate synthesis [3]. Its cold‑storage requirement (+4°C) mandates documented cold‑chain handling, satisfying audit trail expectations in regulated environments.

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